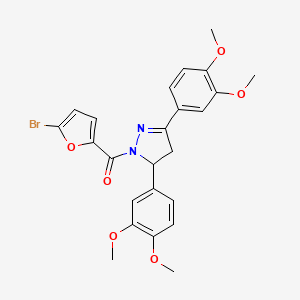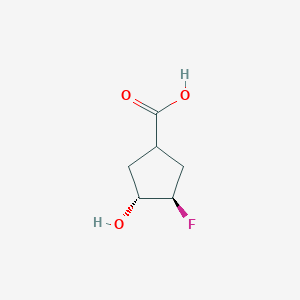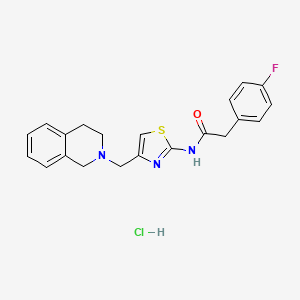
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound characterized by its multifaceted structure and potential utility across various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves a multi-step process:
Formation of Isoquinoline Derivative: : Starting with a precursor like 3,4-dihydroisoquinoline, the compound undergoes alkylation to introduce the 2(1H)-yl)methyl group.
Thiazole Ring Construction: : Concurrently or subsequently, the thiazole ring is synthesized via a cyclization reaction involving appropriate starting materials.
Fluorophenylacetamide Integration: : The final step involves coupling the thiazole and isoquinoline derivatives with 4-fluorophenylacetyl chloride under acidic conditions to form the desired acetamide hydrochloride salt.
Industrial Production Methods
On an industrial scale, the synthesis is typically optimized for yield, purity, and cost-effectiveness. This includes using high-purity reagents, automated reaction systems, and precise temperature and pH control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride can undergo several types of reactions, including:
Oxidation: : Potential to form oxo derivatives under strong oxidizing conditions.
Reduction: : Can be reduced to simpler amines and alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions, especially involving the thiazole and fluoro groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the reaction conditions but generally include modified isoquinoline or thiazole derivatives, as well as various substituted acetamide compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is of interest for its reactivity and potential as a building block in organic synthesis. Its multiple functional groups allow for extensive derivatization and structural manipulation.
Biology and Medicine
Industry
Industrially, it may be explored for applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride exerts its effects generally involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group suggests potential interactions with proteins involved in signaling pathways, while the isoquinoline and thiazole rings can facilitate binding to nucleophilic sites.
Comparaison Avec Des Composés Similaires
Unique Attributes
Similar Compounds
N-(4-(2-Aminomethylthiazol-4-yl)-2-phenylacetamide hydrochloride
N-(4-(Isoquinolin-2-yl)methylthiazol-2-yl)-2-phenylacetamide hydrochloride
4-Fluorophenylacetamides with varying substituents
These comparisons highlight how slight variations in structure can lead to significant differences in chemical behavior and potential utility.
Remember, if there's something specific you want to dig deeper into about this compound, just say so. Or, let's take this conversation somewhere else!
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS.ClH/c22-18-7-5-15(6-8-18)11-20(26)24-21-23-19(14-27-21)13-25-10-9-16-3-1-2-4-17(16)12-25;/h1-8,14H,9-13H2,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIGQCCNANJRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2434854.png)
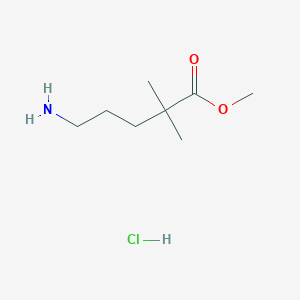
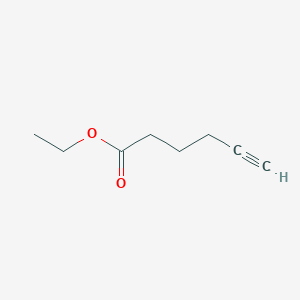
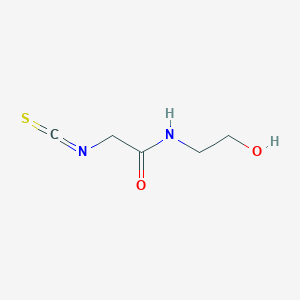
![N-(2-METHYLPHENYL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2434861.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2434863.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2434864.png)
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)
![3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2434867.png)
![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)
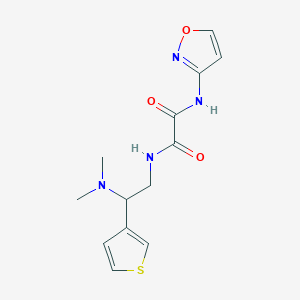
![N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2434872.png)
